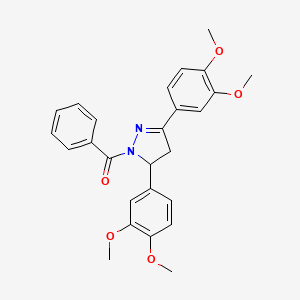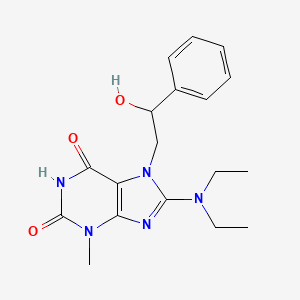
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole (BDPP) is an organic compound with a unique structure and chemical properties that make it an interesting subject for scientific research and experimentation. BDPP has applications in the synthesis of organic compounds and has been studied for its potential therapeutic use in the treatment of certain diseases. In
Applications De Recherche Scientifique
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been studied for its potential applications in the synthesis of organic compounds. It has been shown to be a useful intermediate in the synthesis of pyrazole derivatives, which have potential applications in the pharmaceutical and agrochemical industries. 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has also been studied for its potential use as a therapeutic agent for certain diseases, such as cancer and Alzheimer’s disease.
Mécanisme D'action
The exact mechanism of action of 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation and pain. It is also believed to act as an agonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been shown to have a variety of biochemical and physiological effects in laboratory studies. In animal models, it has been shown to reduce inflammation, pain, and anxiety. It has also been shown to possess anti-cancer and anti-oxidative properties. In addition, 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been shown to possess anti-diabetic and anti-obesity effects in animal models.
Advantages and Limitations for Laboratory Experiments
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as an intermediate in the synthesis of a variety of organic compounds. Additionally, it has a wide range of potential therapeutic applications in the treatment of certain diseases. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has not yet been tested in clinical trials.
Orientations Futures
There are several potential future directions for research on 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole. Further research is needed to better understand its mechanism of action and therapeutic potential. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials. Additionally, further research is needed to explore its potential applications in the synthesis of organic compounds, as well as its potential applications in the treatment of other diseases. Finally, further research is needed to explore its potential interactions with other drugs and its potential side effects.
Méthodes De Synthèse
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is synthesized through a multi-step process. The first step involves the reaction of benzoyl chloride with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form benzoyl 3,4-dimethoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate in the presence of potassium carbonate to yield 1-benzoyl-3,5-bis(3,4-dimethoxybenzyl)-4,5-dihydro-1H-pyrazole. This method of synthesis has been reported to be efficient and cost-effective, and has been used in a variety of laboratory settings.
Propriétés
IUPAC Name |
[3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-30-22-12-10-18(14-24(22)32-3)20-16-21(19-11-13-23(31-2)25(15-19)33-4)28(27-20)26(29)17-8-6-5-7-9-17/h5-15,21H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWGQTYFQWIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}amino)-N-methylacetamide](/img/structure/B6484287.png)


![N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6484316.png)
![4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6484317.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6484323.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6484333.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6484337.png)
![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6484349.png)
![ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484363.png)
![methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484368.png)
![ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484369.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B6484384.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B6484392.png)